molecular formula C9H4OS2 B14035577 5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one

5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one

Cat. No.: B14035577
M. Wt: 192.3 g/mol
InChI Key: XCUJIMQKYISZLQ-UHFFFAOYSA-N
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Description

5,9-Dithiatricyclo[63002,6]undeca-1(8),2(6),3,10-tetraen-7-one is a complex organic compound characterized by its unique tricyclic structure containing sulfur atoms

Preparation Methods

The synthesis of 5,9-dithiatricyclo[63002,6]undeca-1(8),2(6),3,10-tetraen-7-one involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

5,9-Dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one undergoes various chemical reactions, including:

Scientific Research Applications

5,9-Dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one include:

Properties

Molecular Formula

C9H4OS2

Molecular Weight

192.3 g/mol

IUPAC Name

5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one

InChI

InChI=1S/C9H4OS2/c10-7-8-5(1-3-11-8)6-2-4-12-9(6)7/h1-4H

InChI Key

XCUJIMQKYISZLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C3=C(C2=O)SC=C3

Origin of Product

United States

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